(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene
CAS No.: 55712-52-2
Cat. No.: VC18478996
Molecular Formula: C14H26
Molecular Weight: 194.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55712-52-2 |
|---|---|
| Molecular Formula | C14H26 |
| Molecular Weight | 194.36 g/mol |
| IUPAC Name | (3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene |
| Standard InChI | InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H,1-8H3/b11-9-,12-10+ |
| Standard InChI Key | RONBSGMFOSUTLQ-DSOJMZEYSA-N |
| Isomeric SMILES | C/C(=C\C(C)(C)C)/C(=C\C(C)(C)C)/C |
| Canonical SMILES | CC(=CC(C)(C)C)C(=CC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
(3Z,5E)-2,2,4,5,7,7-Hexamethylocta-3,5-diene belongs to the class of aliphatic hydrocarbons with two conjugated double bonds. The (Z,E)-configuration at the 3rd and 5th positions creates a rigid, planar framework, while the six methyl groups at positions 2, 2, 4, 5, 7, and 7 introduce significant steric bulk . The compound’s isomeric SMILES notation, , reflects its stereochemical arrangement.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 55712-52-2 | |
| IUPAC Name | (3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene | |
| Molecular Formula | ||
| Molecular Weight | 194.36 g/mol | |
| Exact Mass | 194.20300 |
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene involves alkene coupling reactions under controlled conditions. Key steps include:
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Precursor Preparation: Starting materials such as methyl-substituted alkenes are functionalized to introduce conjugated double bonds.
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Stereochemical Control: Reaction temperature (typically 80–120°C) and solvent polarity are optimized to favor the (Z,E)-isomer. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
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Purification: Distillation under reduced pressure (e.g., 10–20 mmHg) isolates the product, achieving yields of 60–75%.
Reactivity and Functionalization
The conjugated diene system undergoes electrophilic additions and Diels-Alder reactions. For example, bromination at the 3,5-positions proceeds regioselectively due to electron density distribution. Steric hindrance from methyl groups slows reactions at central carbons, favoring terminal reactivity.
Physicochemical Properties
Thermal and Physical Characteristics
The compound’s branched structure lowers its density (0.788 g/cm³) compared to linear alkenes . Its boiling point (240.2°C) reflects strong van der Waals interactions, while the flash point (92.7°C) necessitates careful handling to prevent combustion .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 0.788 g/cm³ | |
| Boiling Point | 240.2°C at 760 mmHg | |
| Flash Point | 92.7°C | |
| Refractive Index | 1.452 | |
| LogP (Octanol-Water) | 4.971 |
Research Findings and Applications
Stability and Kinetic Studies
Kinetic analyses reveal that methyl groups decelerate reaction rates by 30–40% compared to less substituted analogs. Activation energies for additions (e.g., hydrogenation) exceed 50 kJ/mol, underscoring the steric barrier.
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